6-C-(E-phenylethenyl)-naringenin: Structural Characterization & Therapeutic Mechanism
6-C-(E-phenylethenyl)-naringenin: Structural Characterization & Therapeutic Mechanism
The following technical guide details the chemical structure, properties, and therapeutic potential of 6-C-(E-phenylethenyl)-naringenin (6-CEPN) . This document is structured for researchers in medicinal chemistry and pharmacology, prioritizing mechanistic insight and experimental reproducibility.
Executive Summary
6-C-(E-phenylethenyl)-naringenin (often abbreviated as 6-CEPN or 6-PN ) is a rare "styryl-flavonoid" adduct formed through the alkylation of the flavanone naringenin by phenylacetaldehyde. Originally identified as a bioactive product in thermally processed food matrices (specifically naringenin-fortified beef), it has emerged as a high-value lead compound in oncology.
Unlike its parent compound naringenin, which exhibits broad but often low-potency activity, 6-CEPN demonstrates targeted inhibition of COX-1 and Icmt (isoprenylcysteine carboxyl methyltransferase) . This dual mechanism positions it as a potent suppressor of colorectal and hepatocellular carcinomas, capable of inducing cytoprotective autophagy and G1 cell cycle arrest.
Chemical Structure & Stereochemistry
Structural Identity
6-CEPN retains the core flavanone skeleton of naringenin but possesses a hydrophobic (E)-phenylethenyl moiety at the C-6 position. This modification significantly alters its lipophilicity and binding affinity for hydrophobic pockets in enzymes like COX-1 and Icmt.
-
IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one
-
Molecular Formula: C₂₃H₁₈O₅
-
Molecular Weight: 374.39 g/mol
-
Key Functional Groups:
-
C-6 Styryl Group: A rigid, conjugated (E)-phenylethenyl chain responsible for unique steric interactions.
-
5,7-Dihydroxy A-Ring: Essential for antioxidant capacity and kinase interaction.
-
4'-Hydroxy B-Ring: Critical for hydrogen bonding within active sites.
-
Visualization of Structure & Isomerism
The synthesis of 6-CEPN typically yields a mixture of regioisomers (C-6 vs. C-8 substitution). The C-6 isomer is thermodynamically distinct and biologically more active in specific assays.
Figure 1: Synthetic pathway and regioselectivity.[1] The electrophilic attack of phenylacetaldehyde occurs preferentially at the C-6 and C-8 positions of the A-ring.
Physicochemical Properties[2][3][4]
| Property | Data / Observation | Relevance to Drug Dev |
| Physical State | Pale yellow to off-white solid | Standard for flavonoids. |
| Solubility | Low in water; Soluble in DMSO (>10 mM), Ethanol, Methanol | Requires formulation (e.g., nanoparticles or lipid carriers) for in vivo efficacy. |
| Lipophilicity (LogP) | Estimated ~4.5 - 5.0 | Significantly higher than Naringenin (LogP ~2.4), enhancing membrane permeability. |
| Stability | Stable in solid state; sensitive to oxidation in solution over time | Store at -20°C; protect from light. |
| UV/Vis Maxima | ~290 nm, ~330 nm (shoulder from styryl conjugation) | Distinct bathochromic shift compared to naringenin due to extended conjugation. |
Pharmacology & Mechanism of Action[2][3]
6-CEPN acts as a multi-target agent. Its efficacy stems from its ability to bind hydrophobic pockets that the parent naringenin cannot access.
Primary Target: Icmt Inhibition & RAS Suppression
6-CEPN is a specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt) .
-
Mechanism: Icmt methylates the C-terminal cysteine of RAS proteins, a critical step for RAS membrane association and activation.
-
Effect: By inhibiting Icmt, 6-CEPN prevents RAS localization to the plasma membrane, effectively shutting down downstream oncogenic signaling (RAF/MEK/ERK and PI3K/AKT/mTOR).
-
Outcome: Induction of autophagy and cell death in RAS-driven cancers (e.g., Colon Cancer).
Secondary Target: Selective COX-1 Inhibition
Unlike Celecoxib (COX-2 selective), 6-CEPN selectively inhibits Cyclooxygenase-1 (COX-1) .
-
Docking Insight: The styryl group fits into the hydrophobic channel of COX-1, which is structurally distinct from the COX-2 active site.
-
Therapeutic Value: COX-1 inhibition reduces prostaglandin E2 (PGE2) levels in the tumor microenvironment without the cardiovascular risks associated with some COX-2 inhibitors.
Signaling Pathway Visualization
Figure 2: Mechanistic action of 6-CEPN. Dual inhibition of Icmt and COX-1 leads to convergent tumor suppression.
Experimental Protocols
Biomimetic Synthesis of 6-CEPN
Note: This protocol mimics the thermal formation found in food matrices but optimized for laboratory yield.
Reagents:
-
Naringenin (purity >98%)
-
Phenylacetaldehyde (freshly distilled to remove polymer)
-
Acetic Acid (Glacial) and HCl (Catalyst)
-
Solvent: Dioxane or Ethanol
Step-by-Step Methodology:
-
Preparation: Dissolve Naringenin (1 eq) in 1,4-dioxane. Add Phenylacetaldehyde (1.2 eq).
-
Catalysis: Add catalytic amount of concentrated HCl (or use reflux in 50% acetic acid for a milder approach).
-
Reaction: Reflux at 90–100°C for 4–6 hours under nitrogen atmosphere. Monitor by TLC (Mobile phase: Chloroform/Methanol 95:5).
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (x3).
-
Purification: The crude mixture contains unreacted naringenin, 6-CEPN, and 8-CEPN.
-
Use Semi-preparative HPLC: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
-
6-CEPN typically elutes after naringenin due to higher hydrophobicity.
-
-
Validation: Confirm structure via ¹H-NMR. Look for the characteristic styryl doublet signals (trans-coupling J ≈ 16 Hz) and the downfield shift of the C-6 proton (if C-8 substituted) or loss of C-6 proton (if C-6 substituted).
In Vitro Icmt Activity Assay
Objective: Verify the inhibition of RAS methylation.
-
System: Use recombinant human Icmt enzyme and a synthetic peptide substrate (e.g., biotinylated-K-Ras peptide ending in -CVLS).
-
Reaction Mix: Incubate Icmt, [³H]-S-adenosylmethionine (SAM) as the methyl donor, and the peptide substrate with varying concentrations of 6-CEPN (0.1 – 50 µM).
-
Incubation: 30 minutes at 37°C.
-
Termination: Stop reaction with 1M NaOH / 1% SDS.
-
Quantification: Spot reaction mix onto filter paper, wash to remove unreacted SAM, and measure radioactivity.
-
Control: Compare against Salirasib (known RAS inhibitor) or vehicle (DMSO).
References
-
Discovery & Food Chemistry : Trapping of phenylacetaldehyde as a key mechanism responsible for naringenin's inhibitory activity in mutagenic 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine formation.[2] Chemical Research in Toxicology.
-
Mechanism (Colon Cancer) : 6-C-(E-phenylethenyl)naringenin induces cell growth inhibition and cytoprotective autophagy in colon cancer. HKU Scholars Hub.
-
Mechanism (COX-1) : 6-C-(E-phenylethenyl)-naringenin suppresses colorectal cancer growth by inhibiting cyclooxygenase-1.[3][4][5] Cancer Research.[3][6]
-
Anti-Inflammatory/Nrf2 : 6-C-(E-Phenylethenyl)-naringenin, a Styryl Flavonoid, Inhibits Advanced Glycation End Product-Induced Inflammation by Upregulation of Nrf2.[7][8] Journal of Agricultural and Food Chemistry.[7]
-
Hepatocellular Carcinoma : 6-C-(E-Phenylethenyl)naringenin Attenuates the Stemness of Hepatocellular Carcinoma Cells by Suppressing Wnt/β-Catenin Signaling. Journal of Agricultural and Food Chemistry.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trapping of phenylacetaldehyde as a key mechanism responsible for naringenin's inhibitory activity in mutagenic 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-C-(E-phenylethenyl)-naringenin suppresses colorectal cancer growth by inhibiting cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-C-(E-Phenylethenyl)-naringenin, a Styryl Flavonoid, Inhibits Advanced Glycation End Product-Induced Inflammation by Upregulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
